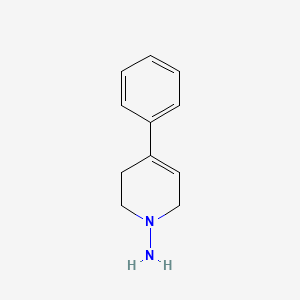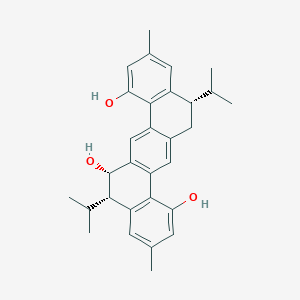
Parviflorene F
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Parviflorene F is a natural product found in Curcuma parviflora with data available.
Wissenschaftliche Forschungsanwendungen
1. Cytotoxic Properties and Potential Anti-Cancer Activity
- Parviflorene F, a dimeric sesquiterpenoid isolated from Curcuma parviflora, has been identified as a cytotoxic compound with potential anti-cancer properties. Studies have demonstrated its cytotoxicity against various tumor cell lines, including HeLa cells. Notably, it enhances the expression of TRAIL-R2 (tumor necrosis factor alpha-related apoptosis-inducing ligand receptor 2) and induces apoptosis through a caspase-dependent mechanism, which could contribute to sensitizing TRAIL-induced cell death in cancer cells (Toume et al., 2005); (Ohtsuki et al., 2008).
2. Novel Backbone Frameworks and Chemical Diversity
- Parviflorenes, including Parviflorene F, are notable for their unique and novel backbone frameworks. These compounds possess diverse carbon skeletons, which contribute to their biological activity and present opportunities for exploring new chemical entities in pharmaceutical research (Toume et al., 2004).
3. Apoptosis Induction
- Research indicates that Parviflorene F can trigger apoptosis in cancer cells. It does this by activating key enzymes in the apoptosis pathway, such as caspase-8, caspase-9, and caspase-3. This mode of action is significant for cancer therapy, as it targets the programmed cell death mechanism, which is often dysfunctional in cancer cells (Ohtsuki et al., 2008).
4. Potential for Developing Novel Anticancer Agents
- The unique chemical structure and cytotoxic activity of Parviflorene F against various cancer cell lines highlight its potential as a lead compound for developing novel anticancer agents. Its ability to induce apoptosis and affect cancer cell growth makes it a promising candidate for further drug development and cancer research (Toume et al., 2005).
Eigenschaften
Produktname |
Parviflorene F |
|---|---|
Molekularformel |
C30H34O3 |
Molekulargewicht |
442.6 g/mol |
IUPAC-Name |
(5S,6S,12S)-3,10-dimethyl-5,12-di(propan-2-yl)-5,6,12,13-tetrahydronaphtho[1,2-b]phenanthrene-1,6,8-triol |
InChI |
InChI=1S/C30H34O3/c1-14(2)19-11-18-12-22-23(13-20(18)28-21(19)7-16(5)9-25(28)31)30(33)27(15(3)4)24-8-17(6)10-26(32)29(22)24/h7-10,12-15,19,27,30-33H,11H2,1-6H3/t19-,27-,30+/m0/s1 |
InChI-Schlüssel |
TZUNCSSGETYEPM-PYWABEAOSA-N |
Isomerische SMILES |
CC1=CC2=C(C3=CC4=C(C=C3C[C@H]2C(C)C)C5=C(C=C(C=C5O)C)[C@@H]([C@@H]4O)C(C)C)C(=C1)O |
Kanonische SMILES |
CC1=CC2=C(C3=CC4=C(C=C3CC2C(C)C)C5=C(C=C(C=C5O)C)C(C4O)C(C)C)C(=C1)O |
Synonyme |
parviflorene F |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Chloro-10-[3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl]phenothiazine-2,3-diol](/img/structure/B1253756.png)

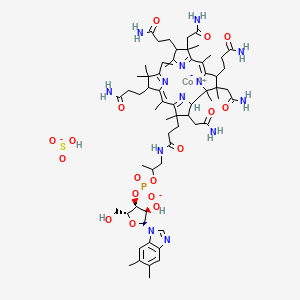
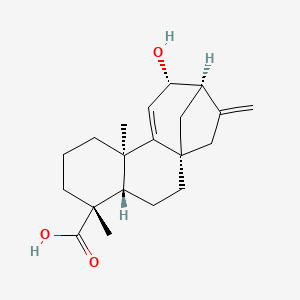


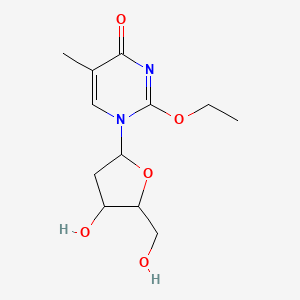

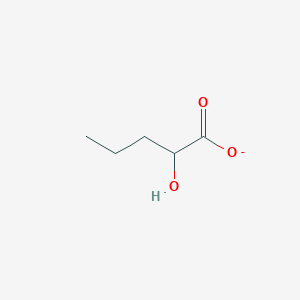
![[4-(2-Chlorophenyl)sulfonyl-3-nitrophenyl]-[4-(phenylmethyl)-1-piperazinyl]methanone](/img/structure/B1253774.png)
![(2R,2(1)S)-2(1),2(2)-dicarboxy-8-ethenyl-2,7,12,18-tetramethyl-2,2(1)-dihydrobenzo[b]porphyrin-13,17-dipropanoic acid](/img/structure/B1253775.png)
![(2R,3R,5R,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1253776.png)
![[(1S,2S,5S,8R,9S,10S,11R,15S,18R)-9,10,18-trihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate](/img/structure/B1253777.png)
